

SRPIN803: A Dual Inhibitor of SRPK1 and CK2 with Anti-Cancer Potential

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Compound of Interest

Compound Name: SRPIN803

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A Technical Guide for Researchers and Drug Development Professionals

SRPIN803 is a potent small molecule compound that functions as a dual inhibitor of Serine/Arginine Protein Kinase 1 (SRPK1) and Casein Kinase 2 (CK2).^{[1][2]} Emerging research has highlighted its potential as a therapeutic agent in oncology, primarily through its antiangiogenic properties and its ability to modulate key signaling pathways involved in cancer progression. This technical guide provides a comprehensive overview of **SRPIN803**, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its anti-cancer applications.

Core Mechanism of Action

SRPIN803 exerts its biological effects by inhibiting two key kinases:

- **SRPK1:** This kinase plays a crucial role in the phosphorylation of serine/arginine-rich (SR) splicing factors, which are essential for pre-mRNA splicing.^[1] Overexpression of SRPK1 has been linked to the progression of various cancers.^[3] A key function of SRPK1 in cancer is its regulation of vascular endothelial growth factor (VEGF) splicing.^{[3][4]} By phosphorylating splicing factors, SRPK1 promotes the generation of pro-angiogenic VEGF-A isoforms.^{[3][4]}^[5]
- **CK2:** This pleiotropic serine/threonine kinase is involved in a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction.^[1] CK2 is frequently overexpressed in cancer cells and contributes to tumor development and maintenance.^[6]

The dual inhibition of SRPK1 and CK2 by **SRPIN803** leads to a reduction in VEGF production, thereby inhibiting angiogenesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **SRPIN803** in various preclinical studies.

Table 1: Kinase Inhibitory Activity of **SRPIN803**

Kinase Target	Substrate	IC50 Value	Reference
SRPK1	LBRNt(62-92)	7.5 μ M	[6]
SRPK1	2.4 μ M	[2]	
CK2	0.68 μ M	[6]	
CK2	203 nM	[2]	

Table 2: In Vitro Anti-Proliferative Activity of **SRPIN803**

Cell Line	Cancer Type	Parameter	Concentration	Reference
Hcc827	Lung Adenocarcinoma	GI50	80-98 μ M	[2][6]
PC3	Prostate Cancer	GI50	80-98 μ M	[2][6]
U87	Glioblastoma	GI50	80-98 μ M	[2][6]
A549	Lung Cancer	GI50	>100 μ M	[6]
MCF7	Breast Cancer	Not specified	Not specified	
HeLa	Cervical Cancer	GI50	>100 μ M	[6]
MRC5	Normal Lung Fibroblast	Not specified	Not specified	

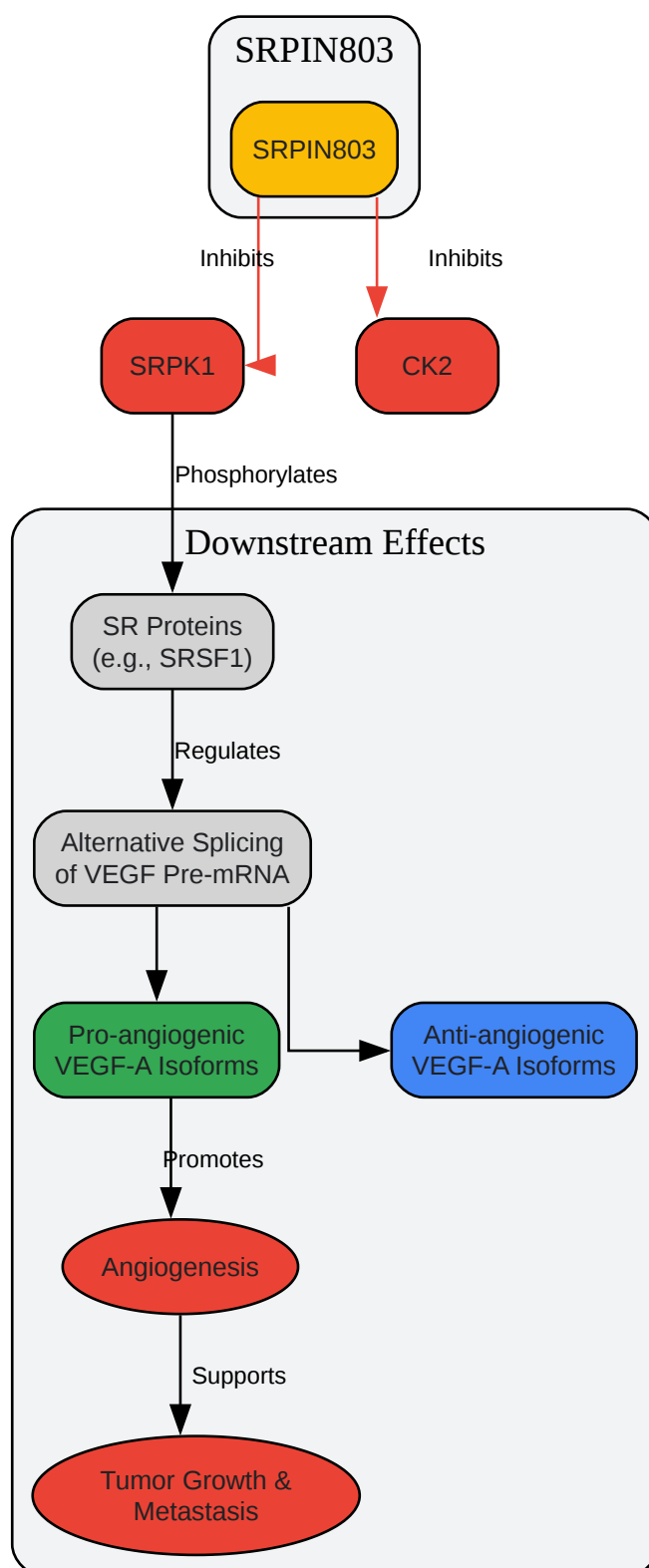
Table 3: In Vivo Anti-Angiogenic Activity of **SRPIN803**

Model System	Assay	Concentration	Effect	Reference
Zebrafish Embryos	Angiogenesis Inhibition	100 µM	Inhibition of zebrafish angiogenesis	[1] [2]
Zebrafish Embryos (one-cell stage)	Angiogenesis Inhibition	10 µM (4.6 nL microinjection)	Blockade of angiogenesis	[2]
Mouse Model of Age-related Macular Degeneration	Choroidal Neovascularization	Topical administration	Significant inhibition	[1] [2]

Signaling Pathways and Experimental Workflows

SRPIN803 Mechanism of Action in Cancer

The following diagram illustrates the proposed mechanism of action of **SRPIN803** in cancer, focusing on its impact on the SRPK1/CK2 and VEGF signaling pathways.

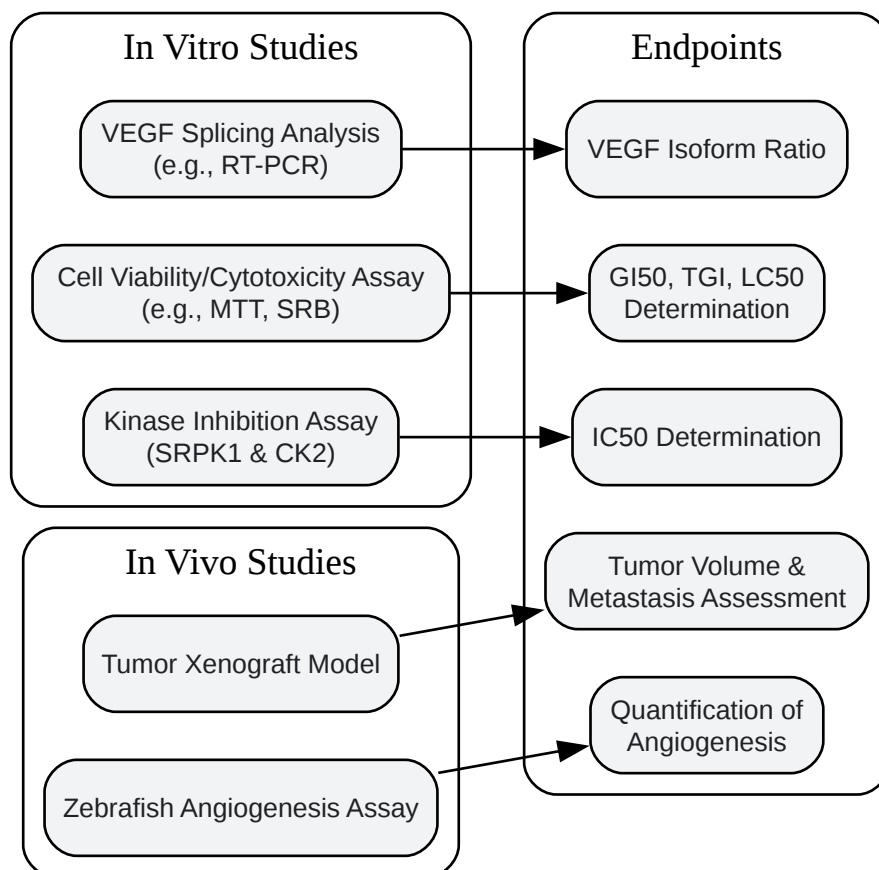


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Figure 1: Proposed mechanism of **SRPIN803** in cancer.

General Experimental Workflow for Evaluating SRPIN803

The following diagram outlines a typical experimental workflow for investigating the anti-cancer effects of **SRPIN803**.



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Figure 2: General experimental workflow for **SRPIN803** evaluation.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **SRPIN803** against SRPK1 and CK2.

Materials:

- Recombinant human SRPK1 and CK2 enzymes.

- Specific peptide substrate for each kinase (e.g., LBRNt(62-92) for SRPK1).
- **SRPIN803** stock solution (in DMSO).
- ATP, [γ -³²P]ATP or fluorescently labeled ATP analog.
- Kinase reaction buffer.
- 96-well plates.
- Scintillation counter or fluorescence plate reader.

Procedure:

- Prepare serial dilutions of **SRPIN803** in kinase reaction buffer.
- In a 96-well plate, add the kinase, its specific substrate, and the diluted **SRPIN803** or vehicle control (DMSO).
- Initiate the kinase reaction by adding a mixture of ATP and [γ -³²P]ATP (or fluorescent ATP analog).
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
- Wash the membrane to remove unincorporated ATP.
- Quantify the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.
- Plot the percentage of kinase activity against the logarithm of **SRPIN803** concentration.
- Calculate the IC₅₀ value using non-linear regression analysis.

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of **SRPIN803** on the viability and proliferation of cancer cell lines.

Materials:

- Cancer cell lines of interest.
- Complete cell culture medium.
- **SRPIN803** stock solution (in DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- 96-well cell culture plates.
- Microplate reader.

Procedure:

- Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **SRPIN803** or vehicle control (DMSO) for a specified duration (e.g., 48-72 hours).
- After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.
- Determine the GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% cell killing) values from the dose-response curves.

Zebrafish Angiogenesis Assay

Objective: To evaluate the in vivo anti-angiogenic activity of **SRPIN803**.

Materials:

- Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(kdrl:EGFP)).
- **SRPIN803** stock solution (in DMSO).
- Embryo medium.
- Microinjection apparatus (for one-cell stage assay).
- Fluorescence microscope.

Procedure (Embryo Water Treatment):

- Collect fertilized zebrafish embryos.
- At 24 hours post-fertilization (hpf), place the embryos in a multi-well plate containing embryo medium with different concentrations of **SRPIN803** or vehicle control.
- Incubate the embryos at 28.5°C.
- At 72 hpf, anesthetize the embryos and mount them for imaging.
- Capture fluorescent images of the intersegmental vessels (ISVs).
- Quantify the extent of angiogenesis by measuring the length or number of ISVs.

Procedure (Microinjection):

- Prepare a microinjection solution of **SRPIN803** at the desired concentration.
- At the one-cell stage, microinject a small volume (e.g., 4.6 nL) of the **SRPIN803** solution into the yolk of the embryos.^[2]
- Raise the injected embryos in standard embryo medium at 28.5°C.

- At 72 hpf, image and quantify angiogenesis as described above.

Conclusion and Future Directions

SRPIN803 represents a promising therapeutic candidate for cancer treatment due to its dual inhibitory action on SRPK1 and CK2, leading to the suppression of angiogenesis. The preclinical data gathered to date provides a strong rationale for further investigation. Future research should focus on optimizing the potency and selectivity of **SRPIN803**, exploring its efficacy in a broader range of cancer models, and elucidating the full spectrum of its downstream effects beyond the VEGF pathway. Combination studies with other anti-cancer agents could also unlock synergistic therapeutic benefits. The detailed protocols provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of **SRPIN803** from the laboratory to the clinic.

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